Product packaging for Triolone(Cat. No.:CAS No. 641-79-2)

Triolone

Cat. No.: B1253641
CAS No.: 641-79-2
M. Wt: 350.5 g/mol
InChI Key: XBKMYUZPSUAVAK-KHPLUVTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triolone, the research-grade compound referring to the synthetic glucocorticoid Triamcinolone, is a potent anti-inflammatory and immunomodulatory agent of significant value in biochemical and pharmacological studies . It functions primarily by penetrating cell membranes and binding with high affinity to cytoplasmic glucocorticoid receptors . This ligand-receptor complex translocates to the nucleus and modulates gene transcription by binding to glucocorticoid response elements (GREs), leading to the upregulated expression of anti-inflammatory proteins and the downregulation of pro-inflammatory genes . Key mechanistic actions include the suppression of phospholipase A2, cyclooxygenase-2 (COX-2), and lipoxygenase, thereby inhibiting the production of critical inflammatory mediators such as prostaglandins and leukotrienes . Furthermore, Triamcinolone exerts potent immunosuppressive effects by inhibiting the activation and proliferation of T-lymphocytes and reducing the release of cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . In research settings, this compound is utilized in models of corticosteroid-responsive dermatoses (e.g., atopic dermatitis, psoriasis) , allergic rhinitis , and inflammatory joint conditions such as rheumatoid and gouty arthritis . Its applications also extend to ophthalmic research, including the study of uveitis and macular edema , as well as the investigation of autoimmune conditions like lichen planus, often using intralesional administration to achieve high local drug concentrations . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O4 B1253641 Triolone CAS No. 641-79-2

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

641-79-2

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

1-[(3R,5R,6S,8R,9S,10R,13S,14S,17R)-3,6,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h13-18,23-25H,4-11H2,1-3H3/t13-,14-,15+,16+,17+,18+,19-,20+,21+/m1/s1

InChI Key

XBKMYUZPSUAVAK-KHPLUVTOSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O

Other CAS No.

641-79-2

Synonyms

5 beta-pregnane-3 alpha,6 alpha,17 alpha-triol-20-one
pregnane-3,6,17-triol-20-one

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Novel Catalytic Approaches for the Formation of Triolone Scaffolds

The formation of complex chemical scaffolds like this compound typically involves multi-step synthetic sequences. A notable synthesis of 3alpha,6alpha,17alpha-trihydroxy-5beta-pregnan-20-one (this compound) has been described starting from 3alpha,6alpha-dihydroxy-5beta-pregnan-20-one (B1219639) (Diolone). This synthesis proceeds through a series of reactions including acetylenolization, epoxidation, and subsequent ring opening reactions. The optimization of the epoxide hydrolysis step, specifically by investigating reactions at different temperatures (room and boiling), plays a crucial role in this pathway. nih.gov While the specific catalysts for each step in the this compound synthesis are not extensively detailed in the provided information, catalytic approaches are generally fundamental in constructing complex molecular architectures. nih.govrepec.orgresearchgate.net Novel catalytic strategies in organic synthesis aim to achieve high efficiency, selectivity, and sustainability in forming desired scaffolds. researchgate.net

Regioselective and Stereoselective Synthesis Strategies

The precise control over the spatial arrangement of atoms (stereoselectivity) and the preferential formation of one structural isomer over others (regioselectivity) are paramount in the synthesis of complex molecules like this compound, which possesses multiple stereocenters as indicated by its full chemical name, 5beta-Pregnane-3alpha,6alpha,17alpha-triol-20-one. nih.gov The synthesis of this compound from Diolone involves steps that lead to this specific stereochemical outcome, although the explicit strategies for achieving this regioselectivity and stereoselectivity (e.g., use of specific chiral catalysts, protecting groups, or reaction conditions) are not detailed in the available information. nih.gov In general organic synthesis, regioselectivity can be controlled by converting a ketone into a specific enol equivalent, while stereoselectivity can be achieved through various methods, including the use of specific protecting groups, solvent effects, or neighboring group participation. chemistrydocs.comdiva-portal.org For instance, in other complex syntheses, stereoselective approaches often involve nucleophilic addition/substitution reactions or intramolecular rearrangements. unimi.itnih.gov

Multi-component Reactions and "Click" Chemistry Applications

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, often with high atom economy and reduced reaction times. researchgate.netrsc.orgdovepress.com "Click" chemistry, a subset of MCRs, refers to modular, atom-economic reactions that are typically high-yielding, proceed rapidly, and produce minimal or inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, widely used for the synthesis of 1,2,3-triazoles. researchgate.netrsc.orgresearchgate.netorientjchem.org While MCRs and click chemistry have found widespread applications in the development of diverse molecular scaffolds, including heterocycles, glycoconjugates, and macrocycles, specific applications of these methodologies directly to the synthesis of the this compound scaffold are not detailed in the provided research findings. researchgate.netresearchgate.net

Optimization of Reaction Pathways and Yields

Optimization of reaction pathways and yields is a critical aspect of chemical synthesis, aiming to maximize product output, reduce costs, and minimize environmental impact. preprints.orguni-bayreuth.de In the synthesis of this compound, the investigation into the epoxide hydrolysis step at different temperatures (room and boiling) represents an effort to optimize the reaction conditions. nih.gov This type of systematic investigation is common in chemical synthesis to identify parameters that enhance efficiency and yield. Modern approaches to reaction optimization increasingly leverage Artificial Intelligence (AI) and machine learning to predict optimal reaction conditions, streamline multi-step syntheses, and identify novel synthetic routes, thereby reducing the number of required experiments and improving yields. preprints.org

Derivatization and Analogue Development Strategies

Derivatization and the development of analogues are crucial strategies in chemical research to modify the properties of a core compound, often to enhance its analytical performance, introduce new functionalities, or explore its interactions in biological systems. nih.govmdpi.com

Design Principles for Structural Modification

The design principles for structural modification involve a rational approach to altering a molecule's structure to achieve specific desired properties. This often includes understanding the structure-activity relationships (SAR) in three dimensions, where even small changes can significantly impact biological or chemical properties. drugdesign.org Key principles include coordinating to anchoring sites, exploiting hydrophobic and hydrogen bonding interactions, optimizing van der Waals contacts, and considering the role of structural water molecules. drugdesign.org In analogue design, chemically related molecules are synthesized and tested to gather data on the structural requirements for specific activities. drugdesign.org While these general principles are applicable to any compound, specific design principles for the structural modification of this compound itself are not explicitly detailed in the provided information.

Synthesis of Functionalized Derivatives and Conjugates

The synthesis of functionalized derivatives and conjugates involves attaching additional chemical groups or linking the target compound to other molecules. This is commonly done to enhance detection signals, improve solubility, or enable targeted delivery. nih.govmdpi.comnih.govmdpi.comnih.govjppres.commdpi.comdiva-portal.org For instance, derivatization strategies for compounds with hydroxyl or carbonyl groups often involve reactions with acyl chlorides, rhodamines, sulfonic esters, or amines to introduce chromophores, fluorophores, or ammonia (B1221849) nitrogen fragments for enhanced detection in techniques like HPLC or mass spectrometry. nih.govnih.gov Conjugation, such as linking compounds to proteins or sugars, is also a common strategy to create novel molecules with improved properties or specific biological targeting capabilities. mdpi.commdpi.comnih.govdiva-portal.org However, specific examples of functionalized this compound derivatives or conjugates are not detailed in the provided research findings.

Investigation of Chemical Reactivity and Stability

This compound, like many complex organic molecules, exhibits specific reactivity and stability characteristics influenced by its structural features, particularly the presence of multiple hydroxyl groups and a ketone. A notable aspect of its behavior is its thermal lability, which necessitates careful consideration in analytical procedures. cdutcm.edu.cn

When a triol-one, a compound structurally related to this compound, is heated in aqueous sodium hydroxide, a distinct and strong violet color is observed, which persists upon cooling. This color change indicates a significant chemical transformation or degradation pathway under alkaline and thermal conditions. uni.lu However, the specific mechanism for this color formation in the context of this steroid remains to be fully elucidated in the available literature.

Lability and Rearrangement Studies

The thermal lability of compounds such as this compound, especially those possessing a dihydroxyacetone side-chain, often requires chemical modification for effective gas-phase analytical procedures. Derivatization, such as conversion to suitable esters (e.g., boronate esters), is a prerequisite to ensure stability during analysis. cdutcm.edu.cn This highlights an intrinsic susceptibility to thermal degradation or rearrangement in its native form.

This compound and its derivatives are known to undergo complex rearrangement reactions. For instance, this compound diacetate has been observed to undergo Wagner-Meerwein rearrangements when treated with acidic media, such as boron trifluoride etherate. This process leads to the formation of less strained hydrocarbon skeletons, exemplified by the production of "moreliene" in high yield. bellevuecollege.edu The course of these rearrangements can be significantly influenced by modifications within the seven- or six-membered rings of the molecule. bellevuecollege.edu

Furthermore, a palladium-catalyzed reaction involving an epidioxide (compound 2a) can initially yield "this compound 3a." This intermediate then undergoes further transformation to produce androsta-4,6,8(14)-triene-3,17-dione (B14702752) (4a). wikipedia.org This sequence illustrates a multi-step rearrangement pathway initiated by catalytic activity. A related 3-keto epidioxide (compound 7) also demonstrates lability, rearranging at room temperature in pyridine (B92270) to form a 4a,5-epoxide (compound 8). This epoxide, in turn, can be transformed into a 3,4-seco acid when reacted in acetic acid, or into a 4-hydroxytriene under basic conditions, showcasing diverse rearrangement outcomes depending on the reaction environment. wikipedia.org

Mechanistic Elucidation of Side Reactions and Byproduct Formation

The synthetic and degradative pathways involving this compound can lead to the formation of various byproducts. One documented transformation involves this compound diacetate: upon vacuum distillation with zinc dust, one molecule of acetic acid is split off. This reaction results in the formation of (acetoxyacetocyclohexanyl)(cyclohexanonyl)diethyl ethane, indicating a specific deacetylation and elimination side reaction.

The palladium-catalyzed conversion of "this compound 3a" into androsta-4,6,8(14)-triene-3,17-dione (4a) can be considered a byproduct formation if the desired outcome is the isolation of this compound 3a itself. This highlights how catalytic processes can drive the molecule towards further, more stable, or conjugated structures. wikipedia.org The observed strong violet coloration of a triol-one when heated with aqueous sodium hydroxide, while not fully mechanistically detailed in the provided context, suggests a degradation or side reaction pathway under these conditions, potentially involving chromophore formation or exposure due to structural changes. uni.lu

Sophisticated Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including complex steroids like Triolone. It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. ajol.inforesearchgate.net For this compound, 1H NMR would reveal the number and type of hydrogen environments, while 13C NMR would delineate the carbon skeleton, distinguishing between different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl). semanticscholar.orgresearchgate.net

Illustrative 1H NMR Chemical Shifts for Key Protons in a Steroid Triol-one (e.g., this compound)

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityIntegration
Methyl (CH3)0.7 - 2.5Singlet/Multiplet9 (for 3 CH3 groups)
Methylene (CH2)1.0 - 2.5MultipletVariable
Methine (CH)1.5 - 4.0MultipletVariable
Hydroxyl (OH)2.0 - 5.5 (variable)Broad Singlet3
Carbonyl adjacent2.0 - 3.0MultipletVariable

Illustrative 13C NMR Chemical Shifts for Key Carbons in a Steroid Triol-one (e.g., this compound)

Carbon TypeTypical Chemical Shift (δ, ppm)
Methyl (CH3)10 - 30
Methylene (CH2)20 - 50
Methine (CH)30 - 70
Oxygenated Carbon60 - 90
Carbonyl (C=O)190 - 220
Quaternary Carbon30 - 60

Note: These tables provide illustrative chemical shifts based on typical steroid structures. Actual values for this compound would be specific to its exact conformation and electronic environment.

To fully elucidate the complex structure and stereochemistry of this compound, two-dimensional (2D) NMR techniques are essential. ajol.infoscielo.br

Correlation Spectroscopy (COSY): COSY experiments reveal proton-proton spin-spin couplings, indicating which protons are on adjacent carbons. For this compound, COSY would establish the connectivity of the proton network across its steroid rings, helping to map out the aliphatic and oxygenated regions. ajol.infosemanticscholar.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly bonded to carbons. This technique is invaluable for assigning 1H and 13C signals to specific CH, CH2, and CH3 groups within this compound's structure, particularly useful for distinguishing between similar chemical environments. ajol.inforesearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about long-range proton-carbon correlations (typically 2-4 bonds). This is critical for establishing connectivity across quaternary carbons and identifying the positions of the hydroxyl groups and the ketone relative to the steroid backbone. For this compound, HMBC would confirm the placement of the methyl groups and the carbonyl functionality. ajol.infoscielo.br

By combining these 2D NMR data, the complete carbon-hydrogen framework of this compound, including its intricate ring system and the precise location of its functional groups, can be unambiguously determined.

While solution-state NMR is primary for structural elucidation, solid-state NMR (SSNMR) offers unique advantages for characterizing this compound in its solid form. SSNMR can provide insights into polymorphism (different crystalline forms of the same compound) and the formation of co-crystals. These solid-state properties are crucial for understanding the physical characteristics, stability, and formulation aspects of a compound. SSNMR can detect subtle differences in molecular packing and conformation that are not observable in solution, offering a complementary view of this compound's solid-state behavior.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the exact molecular weight and elemental composition of this compound. spectroscopyonline.comfrontiersin.org The precise mass measurement provided by HRMS allows for the unambiguous determination of the molecular formula (C21H34O4 for this compound), differentiating it from compounds with very similar nominal masses but different elemental compositions. nih.gov

Illustrative HRMS Data for this compound (C21H34O4)

ParameterValue
Molecular FormulaC21H34O4
Exact Mass350.2457 Da
Measured Masse.g., 350.2456 Da (for [M+H]+)
Mass Error (ppm)e.g., < 5 ppm

Tandem Mass Spectrometry (MS/MS), also known as MS2 or MSn, involves the fragmentation of selected precursor ions to generate characteristic product ion spectra. frontiersin.orgnih.gov For this compound, MS/MS would be employed to confirm its proposed structure by observing specific fragmentation patterns. For example, the loss of water molecules from the hydroxyl groups or characteristic cleavages related to the steroid ring system and the ketone group would provide strong evidence for the molecular architecture. nih.gov The fragmentation pathways can reveal the positions of the hydroxyl groups and the ketone, as different isomers would yield distinct fragmentation patterns.

The high sensitivity and selectivity of HRMS, particularly when coupled with chromatographic techniques (LC-MS/MS), make it invaluable for detecting and characterizing this compound in complex mixtures, such as biological matrices. nih.govx-mol.com This is particularly relevant in metabolomics or pharmacokinetic studies where this compound might be present alongside numerous endogenous compounds. LC-MS/MS allows for the separation of this compound from interfering substances before its detection and fragmentation, enabling its identification even at low concentrations. nih.gov

Advanced Chromatographic Separations

Chromatographic techniques are crucial for the isolation, purification, and quantitative analysis of this compound, especially when it exists in mixtures or needs to be separated from impurities or related compounds. sielc.comresearchgate.netiftmuniversity.ac.in

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of non-volatile and thermolabile compounds like this compound. iftmuniversity.ac.in Reverse-phase HPLC, using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724)/methanol and water (often with a small amount of acid like formic acid for MS compatibility), would be suitable for separating this compound from other components in a sample. sielc.com The retention time of this compound under specific HPLC conditions serves as a valuable identification parameter.

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and improved resolution compared to conventional HPLC, due to smaller particle sizes in the stationary phase. sielc.comiftmuniversity.ac.in This can be advantageous for high-throughput analysis or for separating closely eluting isomers or impurities of this compound.

Thin-Layer Chromatography (TLC): While less quantitative than HPLC, TLC can be used as a rapid screening tool for monitoring the purity of this compound during synthesis or purification steps. researchgate.net

The choice of chromatographic method and specific conditions (e.g., column chemistry, mobile phase composition, flow rate, temperature) would be optimized based on the specific analytical goal, whether it's purification, quantitative analysis, or impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Isomer and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound, particularly for assessing its purity and separating potential isomers. The presence of multiple hydroxyl groups and a ketone within the steroidal backbone of this compound contributes to its polarity and potential for various stereoisomers, making HPLC an ideal tool for their resolution and quantification.

Method development for this compound typically involves reversed-phase HPLC, utilizing C18 stationary phases due to their versatility and compatibility with a wide range of organic modifiers. Mobile phases often consist of mixtures of water and organic solvents like acetonitrile or methanol, optimized through gradient elution to achieve optimal separation of this compound from impurities and structurally similar compounds. Detection is commonly performed using a UV detector, leveraging the chromophore present in the ketone group, or an Evaporative Light Scattering Detector (ELSD) for non-UV absorbing impurities or for general detection of the compound itself.

Table 1: Representative HPLC Parameters for this compound Purity and Isomer Analysis

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient Program 0-10 min: 30-70% B; 10-15 min: 70% B; 15-16 min: 70-30% B; 16-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm or ELSD
Injection Volume 10 µL

Method validation is critical to ensure the reliability and suitability of the developed HPLC method for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. For this compound, specificity would involve demonstrating the separation of its various stereoisomers and known impurities. Linearity is established by analyzing a series of concentrations and demonstrating a proportional relationship between peak area and concentration. Accuracy and precision are assessed by analyzing spiked samples at different concentration levels and determining the closeness of measured values to true values and the reproducibility of the method, respectively.

Table 2: Illustrative HPLC Method Validation Data for this compound

Validation ParameterValue/RangeAcceptance Criteria (Example)
Specificity Baseline resolution of this compound from known impurities and isomers.Resolution (Rs) > 1.5
Linearity R² > 0.999 (e.g., 0.05-1.0 mg/mL)R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2% (at 3 levels)98.0% - 102.0%
Precision (%RSD) Intra-day: 0.8%; Inter-day: 1.5%≤ 2.0%
LOD 0.01 µg/mLSignal-to-noise ratio ≥ 3:1
LOQ 0.03 µg/mLSignal-to-noise ratio ≥ 10:1
Robustness Minor changes in flow rate, temperature, mobile phase composition show <2% change in retention time/area.%RSD < 5%

Gas Chromatography (GC) for Volatile Derivatives and Metabolic Profiling

While this compound, as a polyhydroxylated steroid, is not inherently volatile, Gas Chromatography (GC) can be effectively employed for its analysis after appropriate chemical derivatization. Derivatization, typically silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA), converts the polar hydroxyl groups into less polar, more volatile trimethylsilyl (B98337) (TMS) ethers, enabling their passage through the GC column. This approach is particularly valuable for quantitative analysis and for applications in metabolic profiling.

In metabolic profiling studies, GC-Mass Spectrometry (GC-MS) is often the preferred technique. It allows for the separation of numerous derivatized metabolites in a complex biological matrix and provides characteristic mass spectra for identification and quantification. If this compound is a known or suspected metabolite in a biological pathway, GC-MS can be used to track its presence and concentration changes. The fragmentation patterns observed in the mass spectrometer provide structural information, confirming the identity of this compound and its derivatives.

Table 3: Typical GC-MS Parameters for Derivatized this compound

ParameterValue
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 280 °C
Oven Program Initial: 100 °C (2 min); Ramp: 10 °C/min to 300 °C; Hold: 5 min
Detector Mass Spectrometer (EI mode)
Scan Range (m/z) 50-600
Derivatization Reagent BSTFA with 1% TMCS

Chiral Separations for Enantiomeric Purity Assessment

This compound, being a steroid with multiple defined stereocenters (3α, 5β, 6α, 17α), exists as a specific stereoisomer. However, during synthesis or isolation, other stereoisomers or enantiomers (if the compound were chiral without a plane of symmetry, which it is) could potentially be formed. Chiral separation techniques are therefore paramount to confirm the enantiomeric and diastereomeric purity of this compound.

Chiral HPLC is the most common method for assessing enantiomeric purity. This involves using chiral stationary phases (CSPs) that are designed to interact differently with enantiomers, leading to their separation. Common CSPs include those based on cyclodextrins, polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate)), or macrocyclic antibiotics. The choice of CSP and mobile phase (often mixtures of hexane/isopropanol for normal phase or aqueous/organic for reversed phase) is crucial and highly specific to the analyte. For this compound, due to its polarity, a reversed-phase chiral HPLC method or a normal-phase method with polar organic solvents might be more suitable after extensive method development. The presence of specific hydroxyl groups and the ketone can provide sites for selective interactions with the chiral selector.

Similarly, chiral GC can be employed after derivatization, using chiral stationary phases coated onto capillary columns. These phases typically consist of modified cyclodextrins. The ability to resolve enantiomers is critical for pharmaceutical and biochemical applications, as different stereoisomers can exhibit vastly different biological activities or properties.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For a complex steroid like this compound, with its numerous chiral centers, establishing the absolute configuration (R or S at each chiral center) is critical for understanding its chemical behavior, biological activity, and for confirming synthetic routes.

A high-quality single crystal of this compound is essential for X-ray diffraction analysis. Once obtained, the crystal is exposed to an X-ray beam, and the diffraction pattern is collected. This pattern is then mathematically transformed to produce an electron density map, from which the positions of individual atoms can be precisely determined. The technique not only confirms the connectivity of atoms but also provides bond lengths, bond angles, and torsion angles, giving a complete picture of the molecular geometry.

Furthermore, X-ray crystallography reveals details about crystal packing, which describes how molecules arrange themselves in the solid state. This includes information on intermolecular interactions such as hydrogen bonding (e.g., between the hydroxyl groups of this compound molecules), van der Waals forces, and π-π stacking. These interactions significantly influence the physical properties of the compound, such as melting point, solubility, and polymorphic forms. For this compound, the extensive network of hydrogen bonds formed by its three hydroxyl groups would be a key feature revealed by crystallography.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information regarding the functional groups present in this compound and the nature of its intermolecular interactions. Both techniques measure the vibrational modes of molecules, but they operate on different principles and thus provide distinct insights.

FT-IR spectroscopy is highly sensitive to changes in dipole moment during molecular vibrations. For this compound, characteristic absorption bands would be observed for:

O-H stretching : A broad band around 3300-3500 cm⁻¹ indicative of the hydroxyl groups, with its shape and position providing clues about hydrogen bonding (e.g., sharper for free O-H, broader and shifted to lower wavenumbers for hydrogen-bonded O-H).

C=O stretching : A strong band around 1700-1720 cm⁻¹ for the ketone carbonyl group.

C-H stretching : Bands around 2850-2970 cm⁻¹ from the aliphatic C-H bonds of the steroid backbone.

C-O stretching : Bands in the fingerprint region (1000-1200 cm⁻¹) related to the alcohol functional groups.

Raman spectroscopy, on the other hand, measures vibrations that cause a change in polarizability. It is particularly strong for symmetric vibrations and those involving heavy atoms or multiple bonds. For this compound, Raman spectroscopy would complement FT-IR by providing:

Strong signals for the steroid ring system vibrations.

Distinct peaks for the C=O stretch, often sharper than in IR.

Information on skeletal vibrations that might be weak in IR.

Comparing the vibrational spectra of this compound in different states (e.g., solid vs. solution) or under varying conditions can provide insights into polymorphism and the strength and nature of intermolecular hydrogen bonding networks within its crystal lattice.

Table 4: Characteristic Vibrational Bands for this compound (Illustrative)

Functional GroupFT-IR (cm⁻¹) (Expected Range)Raman (cm⁻¹) (Expected Range)Assignment
O-H (stretch)3300-3500 (broad)3300-3500 (weak)Hydroxyl groups (hydrogen-bonded)
C=O (ketone)1700-1720 (strong)1700-1720 (strong)Carbonyl stretching
C-H (aliphatic)2850-29702850-2970Alkane C-H stretching
C-O (alcohol)1000-12001000-1200 (medium)C-O stretching of alcohol
Steroid Skeleton1450-1470, 1370-13801450-1470, 1370-1380CH₂ bending, CH₃ bending, ring vibrations

Integration of Multi-Technique Analytical Approaches for Comprehensive Characterization

The comprehensive characterization of this compound, a molecule with significant structural complexity, is best achieved through the synergistic integration of multiple analytical techniques. No single technique can provide all the necessary information regarding its identity, purity, and solid-state properties.

For instance, HPLC provides crucial data on purity and the presence of isomers, but it does not directly yield absolute stereochemical information. This gap is definitively filled by X-ray crystallography, which provides the precise 3D arrangement of atoms and absolute configurations. GC-MS, after derivatization, complements HPLC by offering an alternative separation mechanism and highly sensitive detection, particularly useful for trace impurities or metabolic studies. Vibrational spectroscopy (FT-IR and Raman) offers rapid insights into functional groups and hydrogen bonding, which can be correlated with the detailed structural information from X-ray crystallography regarding intermolecular interactions and crystal packing. The combination of these techniques allows for a robust and thorough understanding of this compound, from its molecular structure to its bulk material properties, ensuring the highest level of characterization in research and development.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to analyze reaction mechanisms, predict transition states, and understand the electronic structure of molecules. bonvinlab.orgmdpi.comdovepress.comopenaccessjournals.com These calculations can provide valuable information on bond lengths, bond angles, vibrational frequencies, and electronic absorption spectra. mdpi.comdovepress.com Frontier Molecular Orbital (FMO) analysis, derived from quantum chemical calculations, helps in understanding molecular reactivity by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). bonvinlab.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. medcraveonline.comecetoc.orgnih.gov They are crucial for understanding the structural, dynamical, and thermodynamical properties of molecular systems, including conformational analysis and interactions with solvents. ecetoc.org MD simulations can capture the behavior of biomolecules in full atomic detail, providing insights into protein dynamics, ligand-receptor interactions, and the influence of solvent environments. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Radial Distribution Function (RDF) are commonly analyzed in MD simulations to assess structural stability and conformational changes.

Specific MD simulations focusing on the conformational analysis of Triolone (CID 13870383) or its interactions with various solvents are not detailed in the provided search results. While this compound has been mentioned as a substrate in studies involving pancreatic lipase (B570770) inhibition, where molecular dynamics simulations were applied to designed inhibitor molecules, these studies did not focus on the intrinsic conformational dynamics or solvent interactions of this compound itself.

Molecular Docking and Binding Affinity Prediction in Biological Systems

Molecular docking is a computational method used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a larger macromolecule, typically a protein. This technique is instrumental in drug discovery, enabling researchers to explore potential interactions, binding mechanisms, and energetics between a ligand and its target. Docking scores indicate the strength of the interaction, with more negative values reflecting higher binding affinity. bonvinlab.org

In one study, this compound (CID 13870383) was utilized as a substrate in experimental pancreatic lipase inhibition assays. In the same study, newly designed molecules were subjected to molecular docking studies to predict their activity as pancreatic lipase inhibitors. However, the available information does not specify molecular docking studies performed on this compound itself to predict its binding affinity to specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Model Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical or machine learning models that correlate the physicochemical properties or theoretical molecular descriptors of chemicals with their biological activities (QSAR) or other chemical properties (QSPR). These models are valuable for predicting the activities or properties of new chemicals, guiding drug design, and assessing chemical safety. The development of QSAR/QSPR models involves selecting data sets, extracting structural descriptors, variable selection, model construction, and validation.

Statistical and Machine Learning Approaches in QSAR/QSPRQSAR/QSPR model development often utilizes statistical methods like multiple linear regression (MLR) and increasingly incorporates machine learning (ML) and artificial intelligence (AI) approaches to enhance prediction accuracy.ecetoc.orgThese approaches can predict properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET).

While QSAR studies are broadly applied in drug discovery and toxicology, specific QSAR or QSPR model development focusing on predicting the activities or properties of this compound (CID 13870383) itself is not explicitly detailed in the provided search results. The existing literature mentions this compound as a substrate in an experimental context where QSAR was applied to designed inhibitor molecules, not to this compound for its own QSAR/QSPR profile.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, arranged in a specific three-dimensional orientation. The creation of a pharmacophore model is a critical step in ligand-based drug design, enabling the virtual screening of large chemical libraries to identify novel compounds with similar binding characteristics.

In Silico Prediction of Chemical Behavior and Interactions

In silico prediction methods utilize computational approaches to forecast various chemical and biological properties of compounds, including their physical-chemical behavior, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and interactions with other molecules or biological systems. These predictions can significantly accelerate the drug discovery and development process by prioritizing promising candidates and reducing the need for extensive experimental testing. Common techniques include molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and target prediction algorithms.

While in silico prediction tools are widely applied to various classes of chemical compounds, including steroids, specific detailed research findings or comprehensive studies on the in silico prediction of chemical behavior and interactions specifically for "this compound" (PubChem CID 13870383) are not extensively documented in the public scientific domain. Consequently, no specific data tables or detailed findings related to the in silico prediction of "this compound"'s chemical behavior and interactions can be provided at this time.

Molecular and Biochemical Mechanistic Research

Investigation of Molecular Target Interactions and Mechanisms

Understanding how a compound interacts with specific molecular targets, such as enzymes and receptors, is fundamental to elucidating its mechanism of action. These studies often involve detailed kinetic analyses, binding assays, and structural profiling.

Enzyme inhibition studies are crucial for identifying compounds that modulate enzymatic activity, which can have significant physiological consequences. Phospholipase A2 (PLA2), cyclooxygenase (COX), and lipoxygenase (LOX) are key enzymes involved in inflammatory pathways. PLA2 enzymes hydrolyze membrane phospholipids (B1166683) to release fatty acids, notably arachidonic acid, and lysophospholipids mdpi.comnih.gov. Arachidonic acid is then a substrate for COX and LOX, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators mdpi.comnih.govhilarispublisher.com.

Receptor binding studies are essential for characterizing the affinity and selectivity of a compound for specific receptors. These assays often employ radioligand binding techniques, which measure the interaction of a labeled ligand with its target receptor to determine binding parameters such as dissociation constant (Kd) and maximum binding capacity (Bmax) oncodesign-services.comsygnaturediscovery.comfrontiersin.org. Allosteric modulation, where a compound binds to a site distinct from the orthosteric binding site to alter receptor activity, represents another complex mode of interaction frontiersin.org.

Despite the importance of receptor interactions for many steroid compounds, specific studies on the receptor binding of Triolone (5beta-Pregnane-3alpha,6alpha,17alpha-triol-20-one), including its potential allosteric modulation of receptors like NMDA receptors, are not detailed in the available research. Such investigations would typically involve competitive binding assays against known ligands and functional assays to assess any agonistic or antagonistic effects.

Ligand-protein interaction profiling aims to comprehensively identify and characterize the interactions between a compound and various proteins within a biological system. This can involve high-throughput screening methods, computational docking, and experimental techniques like thermal proteome profiling nih.gov. Tools such as the Protein-Ligand Interaction Profiler (PLIP) are utilized to analyze non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking, salt bridges) between ligands and protein residues in structural data nih.govgithub.comresearchgate.netcam.ac.uk.

While the methodology for profiling ligand-protein interactions is well-established, specific detailed research findings on the comprehensive ligand-protein interaction profile of this compound (5beta-Pregnane-3alpha,6alpha,17alpha-triol-20-one) are not extensively documented in the current scientific literature.

Elucidation of Intracellular Signaling Pathways and Molecular Events

The elucidation of intracellular signaling pathways and molecular events involves understanding how a compound triggers a cascade of biochemical reactions within a cell, leading to specific cellular responses. This area of research often includes studies on gene expression, protein phosphorylation, and the activation or deactivation of signaling molecules. While some general references highlight the importance of understanding intracellular signaling pathways in the context of various compounds uu.nl, specific studies detailing how this compound (5beta-Pregnane-3alpha,6alpha,17alpha-triol-20-one) influences or participates in particular intracellular signaling pathways or molecular events are not available in the provided search results.

Studies on Intermolecular Forces and Non-Covalent Interactions

Intermolecular forces and non-covalent interactions are fundamental to molecular recognition, protein folding, and the specific binding of ligands to their biological targets nih.govwikipedia.org. These interactions, which are weaker than covalent bonds, include hydrogen bonds, ionic bonds, van der Waals forces (e.g., dipole-dipole, London dispersion forces), and π-effects (e.g., π-π stacking, cation-π interactions) wikipedia.org. They are crucial for maintaining the three-dimensional structure of macromolecules like proteins and nucleic acids and drive specific, transient binding events in biological processes wikipedia.org.

While the principles of intermolecular forces and non-covalent interactions are universally applicable to all chemical compounds, including steroids like this compound, specific detailed studies focusing solely on the intermolecular forces and non-covalent interactions of this compound (5beta-Pregnane-3alpha,6alpha,17alpha-triol-20-one) with other molecules or within its own structure are not specifically detailed in the provided search results nih.govwikipedia.orgdss.go.thscitation.orgresearchgate.netresearchgate.netrsc.org. Research in this area would typically involve computational modeling, spectroscopic analysis, and X-ray crystallography to map these interactions.

Enzymatic Transformations and Metabolic Pathway Research

Enzymatic transformations and metabolic pathway research investigate how a compound is synthesized, broken down, or modified by enzymes within an organism, and how it fits into broader metabolic networks. This is crucial for understanding the compound's fate in vivo and its potential as a biomarker or therapeutic target frontiersin.orgnih.govmdpi.comlongdom.org.

This compound, specifically referred to as pregnanethis compound, has been studied in the context of urinary steroid estimation. Its presence in urine, along with pregnanetetrol, is considered characteristic of congenital adrenal hyperplasia oup.com. Research has explored the gas chromatographic estimation of urinary pregnanetriol (B129160), pregnanethis compound, and pregnanetetrol, highlighting methods for their hydrolysis and extraction from urine samples oup.com. The ratio of (pregnanethis compound + pregnanetetrol) to pregnanetriol may be valuable in assessing 11β-hydroxylase activity, suggesting its role as a metabolite indicative of specific enzymatic processes in this condition oup.com. This indicates that this compound undergoes enzymatic transformations and is part of a metabolic pathway related to steroid metabolism, particularly in the context of adrenal function.

Investigation of Biotransformation Pathways

The biotransformation of chemical compounds in biological systems involves a series of enzymatic reactions designed to facilitate their elimination or conversion into other molecules. These processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions nih.gov. Given this compound's steroid structure, its biotransformation is expected to involve enzymatic modifications typical of steroid metabolism.

A notable finding regarding this compound's biotransformation involves its potential conversion into an oestetrol. Early research, employing placental homogenates, demonstrated that this compound could undergo aromatization to form an oestetrol, suggesting a possible natural aromatization pathway for this compound within specific biological contexts rsc.org. Aromatization is a critical enzymatic process in steroid metabolism, particularly in the biosynthesis of estrogens from androgens, involving the cytochrome P450 aromatase enzyme complex. While the specific enzymes and detailed steps for this compound's aromatization are not extensively detailed in readily available literature, this observation highlights a significant biotransformative capacity.

General biotransformation pathways for steroids often include:

Phase I Reactions: These typically involve oxidation, reduction, or hydrolysis. For steroid ketones like the 20-one in this compound, reduction to hydroxyl groups is a common metabolic step. Hydroxylation at various positions on the steroid nucleus, often catalyzed by cytochrome P450 enzymes, can also occur nih.govnih.gov.

Phase II Reactions: These involve the conjugation of the compound or its Phase I metabolites with hydrophilic molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion nih.govnih.govnih.gov. For steroids, sulfation of hydroxyl groups (e.g., at C3 or C17) is a prevalent Phase II reaction nih.gov.

Detailed kinetic data or comprehensive mapping of all this compound-specific enzymatic biotransformation pathways are limited in the current public domain. However, the documented aromatization provides a direct insight into a specific metabolic fate.

Role in Endogenous Biochemical Networks (e.g., steroid metabolism)

This compound's identity as a pregnane (B1235032) derivative intrinsically links it to endogenous biochemical networks, particularly those involved in steroid metabolism. Steroids serve diverse biological functions, acting as crucial components of cell membranes and as signaling molecules, including hormones like cholesterol, estradiol, and testosterone (B1683101) wikipedia.org. The biosynthesis and metabolism of steroids are complex, highly regulated pathways involving numerous enzymes nih.govwikipedia.org.

The observation of this compound's "possible natural aromatization" into an oestetrol by placental homogenates suggests a role within the steroidogenic pathway, specifically related to estrogen synthesis rsc.org. Oestetrols are a class of estrogens, and their formation from a pregnane derivative like this compound implies that this compound could serve as an intermediate or a precursor in certain steroid metabolic routes, particularly in tissues with active aromatase systems like the placenta.

Furthermore, mentions of "nanetriol, -triolone, and related steroids" in the context of "in vivo studies in castrated rats" and "aldosterone metabolism in liver disease" suggest that this compound, or closely related compounds, may be relevant in the regulation or dysregulation of steroid hormone profiles in physiological or pathological states oup.com. This indicates its potential involvement in the complex interplay of steroid hormones that govern various bodily functions, including water and salt balance, stress response, and reproductive processes nih.gov.

While the precise and comprehensive role of this compound as an endogenous compound within human or animal steroid metabolism requires further elucidation, the evidence points to its potential as a metabolite or an intermediate capable of undergoing significant transformations, such as aromatization, within specialized biochemical environments.

Structure Activity Relationship Sar and Structure Property Relationship Spr Methodologies

Systematic Design and Synthesis for SAR Studies

The systematic design and synthesis of analogues are core strategies for elucidating the SAR of a parent compound. This involves the targeted modification of the molecular scaffold and the subsequent evaluation of these changes on biological activity. For corticosteroids like Triamcinolone, decades of research have established several key structural requirements for glucocorticoid and mineralocorticoid activity.

The biological potency and properties of Triamcinolone are highly dependent on the various substituents attached to its core steroid structure. The steroid nucleus consists of a tetracyclic C17 hydrocarbon, which serves as the foundation for modification. Modifications at specific positions can dramatically alter anti-inflammatory activity, mineralocorticoid side effects, and metabolic stability.

Key substituent effects on the corticosteroid scaffold, relevant to Triamcinolone, include:

Ring A Modifications : The 3-keto group and the double bond between C4 and C5 are considered essential for significant glucocorticoid activity. The introduction of an additional double bond between C1 and C2, as seen in prednisolone from hydrocortisone, increases glucocorticoid potency relative to mineralocorticoid activity.

9α-Fluoro Group : The introduction of a fluorine atom at the 9α position, a hallmark of Triamcinolone, significantly enhances glucocorticoid and anti-inflammatory activity. This is attributed to the electron-withdrawing nature of fluorine, which influences the acidity of the nearby 11β-hydroxyl group, thereby improving receptor binding affinity.

11β-Hydroxyl Group : This group is crucial for glucocorticoid receptor binding and agonist activity.

16α-Hydroxyl Group : The presence of a hydroxyl group at the 16α position, as in Triamcinolone, effectively eliminates mineralocorticoid activity, which is responsible for undesirable side effects like salt and water retention. Substitution at the C16 position is a key strategy to dissociate glucocorticoid effects from mineralocorticoid effects.

17α and 21-Hydroxyl Groups : These hydroxyl groups are important for activity. The 21-hydroxyl group, in particular, is a common feature in active corticosteroids.

The table below summarizes the influence of key structural modifications on corticosteroid activity.

Structural Modification Effect on Activity Example Compound
1,2-Double Bond Increases glucocorticoid potencyPrednisolone
9α-Fluoro Group Potentiation of glucocorticoid and mineralocorticoid activityFludrocortisone, Triamcinolone
16α-Hydroxyl Group Eliminates mineralocorticoid activityTriamcinolone
16α-Methyl Group Increases anti-inflammatory potency, reduces mineralocorticoid activityDexamethasone
16,17-Acetal (Acetonide) Increases topical potency and lipophilicityTriamcinolone Acetonide

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug's biological activity, as interactions with chiral biological targets like receptors and enzymes are highly specific. researchgate.netnih.gov For a complex molecule like Triamcinolone, with multiple chiral centers, the precise stereoconfiguration is essential for its potent anti-inflammatory effects.

Triamcinolone's chemical structure is (9α)-9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione. The specific spatial orientation of its substituents dictates how well the molecule fits into the ligand-binding pocket of the glucocorticoid receptor.

Key stereochemical features and their impact include:

Chirality of the Steroid Backbone : The natural steroid backbone has a specific trans-fusion between its rings, which creates a relatively flat and rigid structure necessary for receptor recognition.

Orientation of Substituents : The biological activity of Triamcinolone is contingent on the specific "alpha" (pointing down) or "beta" (pointing up) orientation of its functional groups. For instance, the 11β-hydroxyl group is essential for activity, whereas an 11α-hydroxyl results in an inactive compound. Similarly, the 16α-hydroxyl group is key to eliminating mineralocorticoid activity. A change to a 16β-hydroxyl would result in a different pharmacological profile.

The table below highlights the critical stereocenters in the Triamcinolone molecule.

Position Stereochemical Configuration Importance for Activity
C9 α-FluoroEnhances glucocorticoid activity through electronic effects.
C11 β-HydroxylEssential for binding to the glucocorticoid receptor.
C16 α-HydroxylEliminates mineralocorticoid activity, reducing side effects.
C17 α-HydroxylContributes to the overall binding affinity and activity profile.

Computational Approaches to SAR/SPR (e.g., CoMFA, CoMSIA)

While extensive research exists on the general SAR of corticosteroids, specific public-domain Quantitative Structure-Activity Relationship (QSAR) studies employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on Triamcinolone are not widely reported. However, these computational techniques are powerful tools for rational drug design and provide a framework for how the SAR of Triamcinolone analogues could be systematically explored.

CoMFA and CoMSIA are 3D-QSAR methods that correlate the 3D structural features of a set of molecules with their biological activities. The process involves:

Dataset Selection : A series of Triamcinolone analogues with measured biological activities (e.g., receptor binding affinity, anti-inflammatory potency) would be selected.

Molecular Modeling and Alignment : 3D structures of all molecules in the series are generated and aligned based on a common scaffold, such as the steroid nucleus of Triamcinolone.

Field Calculation : The aligned molecules are placed in a 3D grid. For each molecule, CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields at each grid point. CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical Analysis : Partial Least Squares (PLS) regression is used to generate a mathematical model that correlates the variations in the field values with the variations in biological activity.

Model Validation : The predictive power of the resulting model is rigorously tested using statistical cross-validation and external test sets.

Contour Map Visualization : The results are visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecule are predicted to enhance or decrease activity. For example, a green contour in a CoMFA steric map indicates a region where adding a bulky group would likely increase activity, while a red contour in an electrostatic map might indicate where a negative charge is favorable.

By applying these methods to a series of Triamcinolone derivatives, researchers could generate predictive models to guide the synthesis of novel compounds with enhanced potency and selectivity.

Integration of Synthetic, Spectroscopic, and Computational Data for SAR Elucidation

A comprehensive understanding of SAR is achieved by integrating data from multiple sources: chemical synthesis, spectroscopic analysis, and computational modeling. This integrated approach provides a robust framework for elucidating the complex relationships between structure and function.

The workflow for Triamcinolone and its analogues would be as follows:

Systematic Synthesis : A library of Triamcinolone analogues is designed and synthesized, with targeted modifications at various positions on the steroid nucleus (e.g., altering substituents at C16, C17, or C21).

Spectroscopic Characterization : Following synthesis, each new compound is rigorously characterized to confirm its structure and purity. This involves a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) : To determine the precise connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS) : To confirm the molecular weight and elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy : To identify key functional groups (e.g., hydroxyls, ketones).

X-ray Crystallography : For highly detailed 3D structural information of the molecule in its solid state, which can be invaluable for computational modeling.

Biological Evaluation : The synthesized analogues are tested in relevant biological assays to determine their activity (e.g., glucocorticoid receptor binding affinity, in vitro anti-inflammatory assays).

Computational Modeling and Correlation : The experimental data is then fed into computational models. The confirmed 3D structures from spectroscopic analysis are used as inputs for 3D-QSAR studies like CoMFA or CoMSIA. The biological activity data is used to train and validate these models.

Iterative Refinement : The computational models, validated with experimental data, provide insights and predictions that guide the next round of synthesis. This iterative cycle of design, synthesis, characterization, testing, and modeling allows for the efficient exploration of chemical space and the progressive refinement of the SAR, ultimately leading to the identification of optimized drug candidates.

This integrated strategy ensures that computational predictions are grounded in real-world experimental data, leading to a more accurate and predictive SAR model for the Triamcinolone class of compounds.

Advanced Applications in Chemical Biology Research and Methodological Drug Discovery

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively modulate the function of a specific biological target, enabling researchers to investigate biological processes and disease mechanisms. They are crucial tools in chemical biology for understanding protein function, signaling pathways, and disease etiology nih.govsioc-journal.cn. The development of such probes involves careful design to ensure specificity, potency, and cell permeability, often incorporating features like fluorescent tags or affinity handles for detection and isolation nih.govnih.gov.

Application in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD), also known as Fragment-Based Lead Discovery (FBLD), is a powerful strategy in early drug discovery that identifies small chemical fragments (typically <300 Da) that bind weakly to a biological target. These fragments are then optimized and grown into potent lead compounds with higher affinity azolifesciences.comwikipedia.orgnih.govopenaccessjournals.com. FBDD offers advantages over traditional high-throughput screening (HTS) by exploring chemical space more efficiently and often leading to novel chemical scaffolds wikipedia.orgopenaccessjournals.com. Key to FBDD is the use of biophysical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to detect weak binding and understand the binding modes of fragments, which guides subsequent chemical modifications nih.gov.

While FBDD is a well-established methodology in pharmaceutical research, there is no specific information in the provided search results indicating that "Triolone" (5β-Pregnane-3α,6α,17α-triol-20-one) itself is utilized as a fragment in FBDD libraries or has been a starting point for drug discovery programs using this approach. Fragments are typically chosen for their small size, low molecular weight, and adherence to the "rule of three" (e.g., molecular weight <300 Da, ClogP <3, and fewer than three hydrogen bond donors and acceptors) to ensure good oral bioavailability and pharmacokinetics upon optimization azolifesciences.comwikipedia.org. "this compound" has a molecular weight of 348.49 g/mol , which places it slightly above the typical fragment molecular weight cutoff for initial screening in FBDD nih.gov.

Strategies for Target Identification and Validation in Drug Discovery Research

Target identification and validation are foundational steps in the drug discovery process, aiming to identify and confirm that a specific molecular target (e.g., a protein, gene, or pathway) plays a crucial role in disease mechanisms and is suitable for therapeutic modulation sartorius.comwjbphs.compharmaron.com. This process is essential for reducing drug attrition rates and increasing the likelihood of developing effective therapies wjbphs.com. Two primary strategies for target identification and validation are phenotypic screening and target-based screening pharmafeatures.comsciltp.com.

No direct research findings were found that specifically detail the use of "this compound" (5β-Pregnane-3α,6α,17α-triol-20-one) as a tool or outcome in target identification and validation strategies in drug discovery. Its primary known relevance is as a steroid metabolite, specifically "pregnanethis compound," which can be used as a biomarker for diagnosing conditions like congenital adrenal hyperplasia nih.gov. In this context, "this compound" is a subject of detection or analysis rather than an agent used to identify or validate drug targets.

Phenotypic screening involves testing compounds in cells, isolated tissues, organs, or whole animals to observe a desired biological effect without necessarily knowing the precise molecular target at the outset pharmafeatures.comsciltp.comtechnologynetworks.com. This approach has historically led to the discovery of many first-in-class drugs, especially for complex diseases where the underlying molecular mechanisms are not fully understood pharmafeatures.comtechnologynetworks.com. Advances in high-throughput screening, cell painting, and machine learning-based cell profiling have enhanced the efficiency of phenotypic screens pharmaron.com. While phenotypic screening can identify compounds with desired effects, the subsequent challenge often lies in target deconvolution – identifying the specific molecular target responsible for the observed phenotype pharmaron.comtechnologynetworks.com.

Target-based screening (TBS) focuses on identifying compounds that interact with a specific, predefined molecular target, often a protein known to be involved in a disease process pharmafeatures.comsciltp.comncsu.edu. This approach is highly efficient and cost-effective, allowing for the rapid processing of large compound libraries pharmafeatures.com. TBS often begins with a purified target protein and measures changes in its function, such as enzymatic activity or binding affinity sciltp.com. Techniques like mutational analysis, crystallography, and computational modeling are used to understand drug-target interactions, facilitating structure-activity relationship development ncsu.edu. While TBS offers precision and efficiency, it can be limited by the availability of validated drug targets and may lead to a higher attrition rate for complex diseases sciltp.comnih.gov.

Future Research Directions and Unanswered Questions in Triolone Chemistry

Challenges and Innovations in Scalable and Sustainable Synthesis

The synthesis of complex steroid molecules, including Triolone, often presents significant challenges due to their intricate structures, requiring lengthy and elaborate multi-step procedures that can result in low yields, purification difficulties, and potential side reactions. uva.nlfiveable.meresearchgate.netuva.nlresearchgate.net These traditional methods can also carry a substantial environmental footprint. researchgate.net

To overcome these hurdles, innovative approaches are being developed and refined for the scalable and sustainable synthesis of such compounds:

Continuous Flow Chemistry: This technology offers enhanced efficiency, improved optimization, minimized waste generation, increased safety, and easier scale-up compared to traditional batch synthesis. uva.nlresearchgate.netpharmafeatures.com It enables precise control over reaction conditions and can integrate multiple reaction steps, reducing the need for intermediate isolations. pharmafeatures.com

Biocatalysis and Microbial Transformations: Utilizing enzymes and engineered microorganisms provides a greener and more sustainable alternative for steroid production. uva.nluva.nlresearchgate.netmdpi.comacs.orgnih.govfrontiersin.org These methods facilitate specific functionalization and can lead to the de novo biosynthesis of steroids, eliminating reliance on natural extraction. mdpi.comera-learn.euengineering.org.cn For instance, certain mycobacterial strains are employed as biocatalysts to transform phytosterols (B1254722) into steroidal intermediates. nih.govfrontiersin.org

Automated Synthesis and Artificial Intelligence (AI): The integration of AI and machine learning in synthetic chemistry is accelerating the discovery of new compounds by optimizing reaction conditions and predicting synthetic routes. oup.com

Biomimetic Synthesis: Inspired by natural biosynthetic processes, biomimetic strategies aim to efficiently construct complex molecules like steroids through multi-stage approaches, mimicking enzyme-catalyzed reactions to diversify steroidal frameworks. engineering.org.cn

Upcycling of Waste Materials: Innovative processes are being developed to convert waste chemicals, such as sitosterol (B1666911) from soybean processing, into valuable steroid intermediates. acs.org

While specific challenges in this compound's synthesis are not extensively documented, these general advancements in steroid synthesis are directly applicable to developing more efficient and sustainable routes for its production.

Emerging Computational Methodologies for Predictive Chemistry

Computational chemistry plays a crucial role in predicting molecular properties and understanding structure-activity relationships (SARs) for complex molecules like steroids. karger.comnih.govamazon.com These methods are particularly advantageous when experimental data are difficult or costly to obtain. karger.com

Key emerging computational methodologies applicable to this compound and similar steroid compounds include:

Molecular Mechanics and Molecular Dynamics (MD) Simulations: These techniques are used to study molecular motions, conformations, and interactions, such as steroid-membrane interactions. karger.comnih.govacs.orgresearchgate.nettandfonline.comsioc-journal.cn MD simulations can characterize the conformational, energetic, and kinetic properties of steroids in lipid membranes, providing insights into their permeation and binding. nih.govacs.org

Quantum Chemical Methods: Approaches like Density Functional Theory (DFT) and ab initio methods are employed for accurate electronic structure calculations, predicting properties (e.g., heats of formation, dipole moments, pKa values, solubility), and rationalizing experimental trends. karger.comnih.govamazon.comnih.govacs.orgresearchgate.netnih.govacs.orgakjournals.com These methods can help predict reaction products and reactivity. nih.govacs.org

High-Throughput Computational Screening (HTCS): HTCS is an effective tool for accelerating the discovery of new materials by predicting properties such as redox potentials. acs.org

Machine Learning and Deep Learning: These advanced algorithms are increasingly used for predictive chemistry, including retention time prediction in chromatography, and can extract crucial stereochemical information from molecular representations. researchgate.net Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies, often employing machine learning, correlate physicochemical properties with biological activity, enabling the development of predictive models for pharmacokinetic behavior. mdpi.com

These computational approaches, while not yet specifically applied to this compound in the provided literature, hold immense potential for predicting its physicochemical properties, understanding its interactions with biological systems, and guiding its synthetic design.

New Frontiers in Molecular and Biochemical Mechanistic Elucidation

Understanding the molecular and biochemical mechanisms of steroid action is fundamental to comprehending their physiological roles and therapeutic potential. oup.comamazon.comamazon.comresearchgate.netrose-hulman.edu Research in this area is continuously evolving, with new frontiers emerging to provide deeper insights:

Elucidating Steroid Hormone Action: This involves detailed studies of how steroid hormones bind to their receptors (e.g., nuclear steroid receptors), translocate to DNA target genes, and induce specific gene transcription and protein synthesis. oup.comresearchgate.netrose-hulman.edufrontiersin.orgnih.govresearchgate.net Investigations also focus on the role of steroidogenic enzymes in the biosynthesis and metabolism of steroids. researchgate.netnih.gov

Steroid-Membrane Interactions: Molecular dynamics simulations are providing quantitative understanding of how steroids interact with lipid membranes, which is relevant to their permeation across cell membranes and binding to transmembrane receptors. nih.govacs.org

Mechanisms of Steroid Resistance: Research is identifying factors associated with steroid resistance, including genetic variations in glucocorticoid receptors (GRα) and the involvement of chaperone proteins like heat shock protein 90 (Hsp90). frontiersin.orgfrontierspartnerships.org A better understanding of these mechanisms can lead to new therapeutic strategies. frontiersin.org

Discovery of Downstream Enzymes: A significant unanswered question in plant steroidal metabolism, relevant to the broader field of steroid biochemistry, is the discovery of downstream enzymes that convert sterols into high-value specialized metabolites. mpg.de

While explicit mechanistic studies on this compound are not detailed in the provided information, the methodologies and research directions highlighted for steroids generally would be applied to unravel the specific molecular and biochemical mechanisms of this compound's action and metabolism.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

Multi-omics refers to an integrated approach that combines data from various "omics" technologies, such as genomics, transcriptomics, proteomics, metabolomics, and epigenomics, to provide a holistic understanding of complex biological systems. mdpi.comnih.govamazon.com This approach is crucial for moving beyond simplified views and accounting for the intricate interactions and regulatory mechanisms across different biological levels. nih.gov

The integration of multi-omics data presents both challenges and significant benefits:

Uncovering Deeper Insights: By combining diverse datasets, researchers can identify patterns, correlations, and relationships between genes, proteins, and metabolites, leading to a more comprehensive understanding of biological processes. mdpi.comnih.govamazon.com

Applications in Disease and Biomarker Discovery: Integrative multi-omics approaches can address applications like disease subtyping and biomarker prediction. nih.gov For example, machine learning holds potential for integrating multi-omics data in cancer research and personalized medicine. nih.gov

Systems Biology in Steroid Research: In the context of steroids, multi-omics data integration is being used to understand steroid-producing microorganisms, providing targets for synthetic biology and strain evolution. nih.govera-learn.eu Systems biology approaches, including network analysis, are essential for interpreting and integrating multi-omics data to gain a full picture of the regulatory landscape of biological phenotypes, such as those related to steroid biosynthesis and metabolism. amazon.comnih.govresearchgate.netresearchgate.net Linking metabolite profiles with specific biological functions is also a key aspect of this research. sciencedaily.com

The application of multi-omics to this compound would involve integrating data from its genetic, transcriptional, proteomic, and metabolic profiles within a biological system to gain a comprehensive, systems-level understanding of its biosynthesis, metabolism, and potential biological activities.

Q & A

Q. How can researchers design translational studies to bridge this compound’s in vitro and in vivo data gaps?

  • Methodological Approach :
  • Develop physiologically based pharmacokinetic (PBPK) models to predict human dosing from animal data.
  • Validate predictions using microdosing trials or organ-on-chip systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.